2-(2-FORMYLTHIOPHEN-4-YL)-5-METHYLBENZOIC ACID
Description
2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid: is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound consists of a benzoic acid moiety substituted with a formylthiophene group and a methyl group, making it a versatile molecule for synthetic and analytical purposes.
Properties
IUPAC Name |
2-(5-formylthiophen-3-yl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-2-3-11(12(4-8)13(15)16)9-5-10(6-14)17-7-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMLLWKODMSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689465 | |
| Record name | 2-(5-Formylthiophen-3-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-51-0 | |
| Record name | 2-(5-Formylthiophen-3-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Synthesis of 2-formylthiophene: This can be achieved through the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling Reaction: The formylthiophene is then coupled with a suitable benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the use of a boronic acid derivative of the benzoic acid and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.
Major Products Formed
Oxidation: 2-(2-Carboxythiophen-4-yl)-5-methylbenzoic acid.
Reduction: 2-(2-Hydroxymethylthiophen-4-yl)-5-methylbenzoic acid.
Substitution: 2-(2-Bromothiophen-4-yl)-5-methylbenzoic acid (for bromination).
Scientific Research Applications
2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Formylthiophen-4-yl)benzoic acid: Lacks the methyl group, making it less hydrophobic.
4-(2-Formylthiophen-4-yl)benzoic acid: Differently substituted, affecting its reactivity and applications.
5-(2-Formylthiophen-4-yl)-2-hydroxypyridine:
Uniqueness
2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid is unique due to the presence of both the formylthiophene and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its versatility in synthetic applications and its potential as a bioactive compound.
Biological Activity
2-(2-Formylthiophen-4-yl)-5-methylbenzoic acid, a compound with a unique structure featuring a thiophene ring and a benzoic acid core, has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉O₃S. Its structure is characterized by:
- Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Formyl Group : Provides potential for covalent interactions with nucleophilic sites on proteins.
- Methyl Group : Influences the compound's lipophilicity and overall biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that target thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in cancer therapy.
- Protein Degradation Modulation : Research indicates that compounds with similar structures can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting cellular protein turnover .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a role in combating bacterial infections.
Biological Activities
A summary of the biological activities associated with this compound includes:
Case Studies and Research Findings
Several studies have investigated the biological potential of this compound:
- Antimicrobial Studies : Comparative studies demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics. This highlights its potential as an alternative therapeutic agent against resistant bacterial strains.
- Enzyme Inhibition Research : A study focused on dual inhibitors of TS and DHFR utilized derivatives of benzoic acid, including this compound, showing significant inhibitory effects suitable for therapeutic applications against cancer.
- Proteostasis Network Modulation : Research indicated that compounds similar to this compound can activate cathepsins B and L, enhancing cellular protein degradation pathways critical for maintaining cellular health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
